1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . This compound is known for its unique structure, which includes a diethylamino group attached to a propyl chain, and a pyrrole-2,5-dione core. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves several steps. One common method includes the reaction of diethylamine with a suitable propyl halide to form the diethylaminopropyl intermediate. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the diethylamino group, using reagents like alkyl halides.
Scientific Research Applications
1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the pyrrole-2,5-dione core can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione can be compared with similar compounds such as:
1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione: This compound has a dimethylamino group instead of a diethylamino group, leading to different chemical and biological properties.
1-[3-(diethylamino)propyl]-3-ethylcarbodiimide: This compound is used as a coupling agent in peptide synthesis and has different reactivity due to the presence of a carbodiimide group.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H18N2O2/c1-3-12(4-2)8-5-9-13-10(14)6-7-11(13)15/h6-7H,3-5,8-9H2,1-2H3 |
InChI Key |
XPBULBYTUKYWDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.